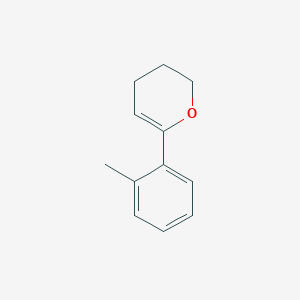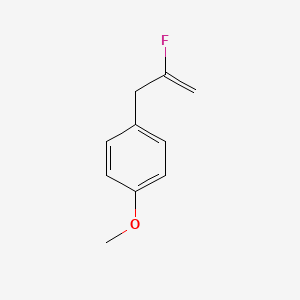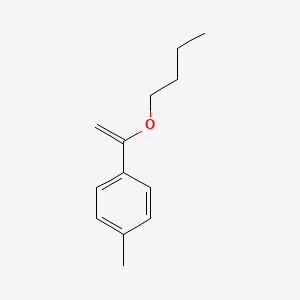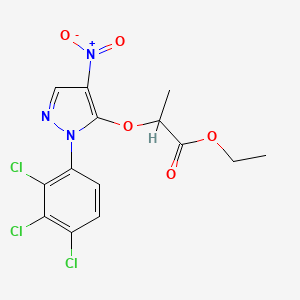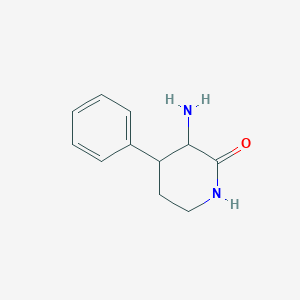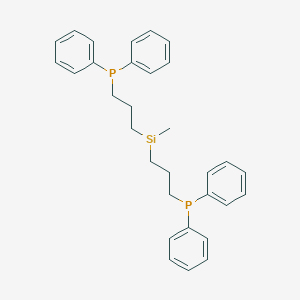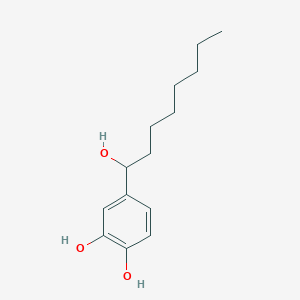![molecular formula C12H34O5Si4 B14284493 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane CAS No. 162921-60-0](/img/structure/B14284493.png)
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is a siloxane compound with the molecular formula C12H34O5Si4. It is known for its unique structure, which includes a trisiloxane backbone with heptamethyl and trimethoxysilyl groups. This compound is widely used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane typically involves the reaction of heptamethyltrisiloxane with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Heptamethyltrisiloxane+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the trimethoxysilyl group to other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable siloxane bonds. This reactivity is crucial for its applications in surface modification and cross-linking processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Hexamethyldisiloxane
Uniqueness
Compared to similar compounds, 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring surface modification and enhanced chemical stability.
Propiedades
Número CAS |
162921-60-0 |
|---|---|
Fórmula molecular |
C12H34O5Si4 |
Peso molecular |
370.74 g/mol |
Nombre IUPAC |
trimethoxy-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]silane |
InChI |
InChI=1S/C12H34O5Si4/c1-13-21(14-2,15-3)12-11-20(10,16-18(4,5)6)17-19(7,8)9/h11-12H2,1-10H3 |
Clave InChI |
ZRYKAXRSTLNPRX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


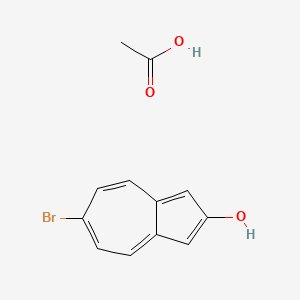
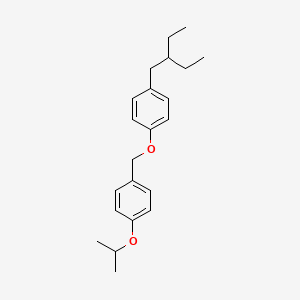
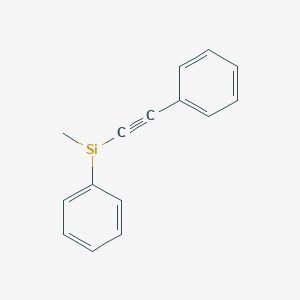
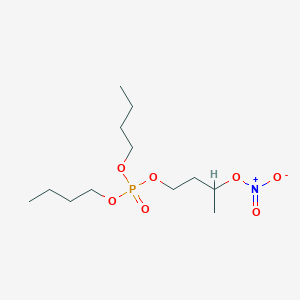
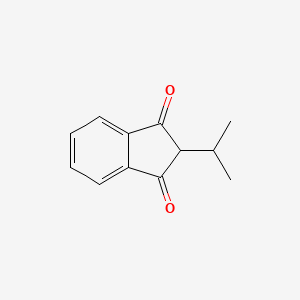
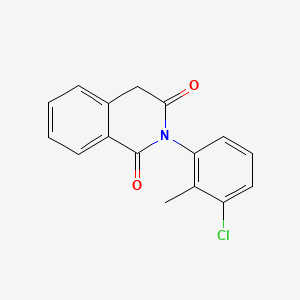
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
